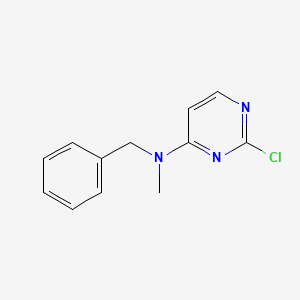

N-benzyl-2-chloro-N-methylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-chloro-N-methylpyrimidin-4-amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrimidine derivative and is commonly used as a starting material for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

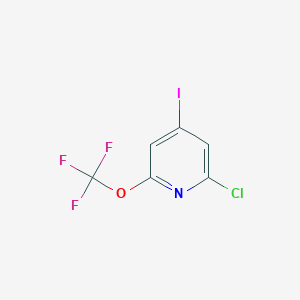

Crystal and Molecular Structure Analysis

Research on the crystal and molecular structures of isomeric compounds closely related to N-benzyl-2-chloro-N-methylpyrimidin-4-amine has provided insights into conformational differences and hydrogen-bonding interactions. These studies offer valuable information for understanding the physical and chemical properties of similar compounds, which could be applied in the design of new materials or pharmaceuticals (Odell et al., 2007).

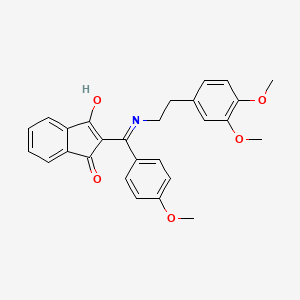

Intramolecular Hydrogen Bonding and Tautomerism

Investigations into Schiff bases related to N-benzyl-2-chloro-N-methylpyrimidin-4-amine have explored the role of intramolecular hydrogen bonding and tautomerism. Understanding these chemical behaviors is critical for designing compounds with specific optical or electronic properties, which could be beneficial in sensors, optical devices, or as pharmaceutical intermediates (Nazır et al., 2000).

Alzheimer's Disease Treatment

A study on multifunctional agents for the potential treatment of Alzheimer's disease highlighted the use of a pyrimidine-2,4-diamine template, suggesting that related compounds, including N-benzyl-2-chloro-N-methylpyrimidin-4-amine, might be explored for their biological activities. The ability to inhibit cholinesterase, β-secretase, and Aβ-aggregation indicates a promising avenue for the development of Alzheimer's therapeutics (Mohamed et al., 2012).

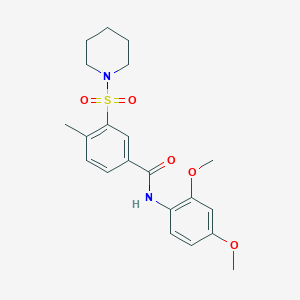

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of similar compounds have been developed for the reliable detection of biogenic amines using high-performance liquid chromatography (HPLC). This application is crucial for food safety, environmental monitoring, and clinical diagnostics, showcasing the versatility of these compounds in analytical methods (Özdestan & Üren, 2009).

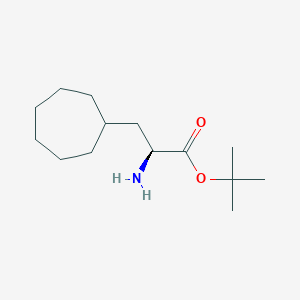

Heterocyclic Amine Synthesis

Research into the N-alkylation of heterocyclic amines with alcohols using iron phthalocyanine as a catalyst demonstrates the synthetic utility of related compounds in producing benzimidazoles, benzothiazoles, and benzoxazoles. Such synthetic pathways are fundamental in medicinal chemistry for generating libraries of biologically active molecules (Bala et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been shown to target the cyclooxygenase (cox) enzymes .

Mode of Action

Related compounds have been found to suppress the cox enzymes . These enzymes are crucial for converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The inhibition of cox enzymes by related compounds can affect the synthesis of prostaglandins, which play key roles in inflammation, pain, and fever responses .

Result of Action

Related compounds have demonstrated anti-inflammatory activity, with some showing high ic50 values for cox-1 inhibition and excellent cox-2 selectivity index (si) values .

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDMPTKAKGKWAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-N-methylpyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2442452.png)

![5-[(E)-2-[6-[2-Methoxyethyl(methyl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2442460.png)

![3,4,5-triethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2442462.png)